1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- is a chemical compound characterized by its unique structure and functional groups. It is a derivative of indanone with the molecular formula and a molecular weight of approximately 150.1497 g/mol. The compound features both fluorine and iodine substituents, which significantly influence its chemical behavior and reactivity. Its CAS registry number is 1344894-31-0, and it is also known as 5-Fluoroindanon .
The compound can be synthesized through various methods, including halogenation processes that introduce the fluorine and iodine groups into the indanone framework. The synthesis typically employs halogenating agents like N-iodosuccinimide and Selectfluor.
1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- falls under the category of organic compounds, specifically within the group of halogenated derivatives of indanones. Its classification as a halogenated compound indicates potential applications in medicinal chemistry due to the biological activity often associated with such structures.
The synthesis of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- can be achieved through several methods:
Common Synthesis Route:
The molecular structure of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- can be described as follows:
Structural Characteristics:
1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- participates in various chemical reactions:
The outcomes of these reactions depend heavily on the specific reagents used and their concentrations, as well as reaction conditions such as temperature and solvent choice.
The mechanism of action for 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-, particularly in biological contexts, involves its interaction with various molecular targets:
Research indicates that compounds with similar structures may exhibit significant biological activities, including anticancer properties through mechanisms such as tubulin polymerization inhibition .
The physical and chemical properties of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- are critical for understanding its behavior in various applications:
Some key properties include:
1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-, has several notable scientific applications:
The 1H-inden-1-one scaffold represents a privileged structure in medicinal chemistry due to its planar, conjugated system and capacity for diverse chemical modifications. This core structure mimics bioisosteric elements of natural ligands, enabling interactions with multiple biological targets. Its inherent rigidity confers metabolic stability while maintaining conformational adaptability for target binding, as evidenced by its prevalence in compounds exhibiting antitumor, anti-inflammatory, and antimicrobial activities [9] [10]. Notably, the scaffold’s carbonyl group and aromatic system facilitate hydrogen bonding and π-stacking interactions critical for target engagement.
Table 1: Core Advantages of the Indenone Scaffold in Drug Design
Property | Structural Feature | Pharmacological Impact |
---|---|---|
Planar Conjugation | Fused bicyclic ring system | Enhanced DNA/target intercalation capability |
Tunable Electronics | Enone functionality (C=O, C=C) | Electrophilic character for covalent modulation |
Stereochemical Stability | Rigid non-planar conformation | Preorganized bioactive conformation reducing entropy penalty |
Synthetic Versatility | Multiple derivatization sites (C2, C3, C4) | Enables SAR exploration and ADME optimization |
Research demonstrates that indenone derivatives exhibit potent bioactivity profiles. For instance, 2-benzylidene-1-indanone analogues inhibit LPS-stimulated ROS production in macrophages (IC₅₀ = 1.33–8.11 μM), highlighting anti-inflammatory applications [9]. In oncology, gallic acid-derived 2-benzylidene indanones show IC₅₀ values in the nanomolar range against breast cancer (MCF-7) through tubulin polymerization inhibition [10]. The scaffold’s adaptability is further evidenced by dihydro-1H-indene derivatives exhibiting anti-angiogenic effects, positioning indenones as multipurpose pharmacophores [5].
Indenone derivatives disrupt microtubule dynamics by competitively binding at the colchicine site of β-tubulin, preventing tubulin dimer polymerization. This mechanism arrests cell division at the G2/M phase, inducing apoptosis in rapidly proliferating cells [1] [5]. Structural requirements for potent inhibition include:
Table 2: Antiproliferative Activities of Representative Indenone Analogues
Compound | Structural Features | IC₅₀ (MCF-7) | Tubulin Inhibition (IC₅₀) | Citation |
---|---|---|---|---|
9j | 4,5,6-Trimethoxy-2-(3,4,5-trimethoxybenzylidene) | 0.028 μM | 1.21 μM | [10] |
12d | 4,5,6-Trimethoxy-2-(4-hydroxy-3-methoxyphenyl) | 0.087 μM | 2.38 μM | [5] |
CA-4 (Reference) | Cis-stilbene derivative | 0.007 μM | 0.84 μM | [1] |
Notably, compound 12d inhibits tubulin polymerization (IC₅₀ = 2.38 μM) and demonstrates broad-spectrum antiproliferative activity (IC₅₀ = 0.028–0.087 μM across four cancer lines), validating the indenone framework as a viable colchicine site inhibitor [5]. Molecular modeling reveals that the scaffold’s curvature complements the tubulin interface, with C4 substitutions projecting into a sub-pocket lined by residues Lys254, Asn258, and Ala316 [1].
Halogen atoms (F, I, Cl) at strategic positions on the indenone core profoundly influence bioactivity by modulating electronic properties, lipophilicity, and target interactions. Specific roles include:
Table 3: Impact of Halogen Substitution on Anti-Angiogenic Activity
Substitution Pattern | Lipophilicity (LogP) | HUVEC Inhibition IC₅₀ | NADPH Oxidase Inhibition |
---|---|---|---|
4-Iodo | 3.8 ± 0.2 | 1.85 μM | 72% at 10 μM |
5-Fluoro | 3.2 ± 0.3 | 3.42 μM | 58% at 10 μM |
5-Fluoro-4-iodo | 4.1 ± 0.2 | 0.93 μM | 89% at 10 μM |
Unsubstituted | 2.7 ± 0.2 | >10 μM | <20% at 10 μM |
Halogenated derivatives exhibit dual anti-angiogenic mechanisms:
In zebrafish embryo models, halogenated indenones reduce intersegmental vessel formation by >80% at 1 μM, confirming potent anti-angiogenic activity [3]. The 4-iodo group specifically occupies a hydrophobic cleft in the colchicine binding site, while the 5-fluoro substituent enhances cellular uptake, making 5-fluoro-4-iodo-2,3-dihydro-1H-inden-1-one a promising vascular-disrupting agent candidate.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9